2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N,N-dimethylethenamine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The reaction is usually carried out in ethanol as a solvent and requires a catalyst such as piperidine . The reaction mixture is stirred at a moderate temperature (around 50°C) for a specific duration to achieve the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N,N-dimethylethenamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials such as dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor in antimicrobial applications or modulate signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
5′-(1,3-Benzothiazol-2-yl)-substituted spiro compounds: Known for their photochromic and luminescent properties.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-N,N-dimethylethenamine is unique due to its specific structural features and the presence of the dimethylethenamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C11H12N2S/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3 |
InChI Key |
QWNOLXNQHADUHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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